Cas no 146453-32-9 (Boc-(R)-4-amino-6-methyl-heptanoic acid)

Boc-(R)-4-amino-6-methyl-heptanoic acid is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group on the amine functionality. This compound serves as a valuable chiral building block in peptide synthesis and medicinal chemistry, offering stereochemical control due to its (R)-configuration. The Boc group enhances solubility and stability while facilitating selective deprotection under mild acidic conditions. The 6-methyl substituent introduces steric and lipophilic properties, making it useful for modifying peptide backbones or designing bioactive molecules. Its structural features enable applications in the synthesis of constrained peptides, peptidomimetics, and other specialized intermediates. The compound is typically characterized by high purity and consistent performance in solid-phase and solution-phase synthesis.
Boc-(R)-4-amino-6-methyl-heptanoic acid structure
146453-32-9 structure
Product Name:Boc-(R)-4-amino-6-methyl-heptanoic acid
CAS No:146453-32-9
MF:C13H25NO4
MW:259.341904401779
MDL:MFCD01074530
CID:105512
PubChem ID:2755986
Update Time:2025-05-20

Boc-(R)-4-amino-6-methyl-heptanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
    • (R)-4-(Boc-aMino)-6-Methyl-heptanoic acid
    • Boc-(R)-4-amino-6-methyl-heptanoic acid
    • Heptanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methyl-, (4R)-
    • (4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
    • (R)-4-(Boc-aMino)-6-Methylheptanoic acid
    • Boc-(R)-4-Amino-6-methylheptanoic acid
    • boc-γ-l-dihomo-leucine
    • (R)-4-[(tert-Butoxy)carbonyl]amino-6-methylheptanoic acid
    • MFCD01074530
    • (R)-4-(Boc-amino)-6-methylheptanoic acid, >=98.0% (TLC)
    • AKOS015893120
    • CS-0204490
    • (R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoicacid
    • (4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid
    • Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methyl-, (4R)-
    • SCHEMBL7434716
    • (4R)-4-[(TERT-BUTOXYCARBONYL)AMINO]-6-METHYLHEPTANOIC ACID
    • 146453-32-9
    • BS-21424
    • DTXSID90373179
    • Boc-(R)-4-amino-6-methyl-heptanoic acid≥ 98% (NMR)
    • DB-247543
    • G84402
    • MDL: MFCD01074530
    • Inchi: 1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1
    • InChI Key: ILHMTULQPDRVLS-SNVBAGLBSA-N
    • SMILES: O(C(N[C@H](CCC(=O)O)CC(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 259.17800
  • Monoisotopic Mass: 259.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.033
  • Melting Point: 110-111 ºC
  • PSA: 75.63000
  • LogP: 3.18150

Boc-(R)-4-amino-6-methyl-heptanoic acid Security Information

  • WGK Germany:3
  • FLUKA BRAND F CODES:10

Boc-(R)-4-amino-6-methyl-heptanoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-(R)-4-amino-6-methyl-heptanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
212277-250mg
R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
146453-32-9 95%
250mg
£129.00 2022-03-01
Fluorochem
212277-1g
R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
146453-32-9 95%
1g
£394.00 2022-03-01
Fluorochem
212277-5g
R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
146453-32-9 95%
5g
£1908.00 2022-03-01
TRC
B284680-250mg
Boc-(R)-4-amino-6-methyl-heptanoic acid
146453-32-9
250mg
$ 310.00 2022-06-07
TRC
B284680-500mg
Boc-(R)-4-amino-6-methyl-heptanoic acid
146453-32-9
500mg
$ 515.00 2022-06-07
TRC
B284680-1000mg
Boc-(R)-4-amino-6-methyl-heptanoic acid
146453-32-9
1g
$ 825.00 2022-06-07
Chemenu
CM303792-5g
(R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
146453-32-9 95%
5g
$1029 2021-06-09
Chemenu
CM303792-5g
(R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
146453-32-9 95%
5g
$1029 2022-06-12
eNovation Chemicals LLC
Y1249103-100mg
Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methyl-, (4R)-
146453-32-9 98% (NMR)
100mg
$235 2024-06-08
eNovation Chemicals LLC
Y1249103-250mg
Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methyl-, (4R)-
146453-32-9 98% (NMR)
250mg
$335 2024-06-08

Boc-(R)-4-amino-6-methyl-heptanoic acid Production Method

Boc-(R)-4-amino-6-methyl-heptanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:146453-32-9)Boc-(R)-4-amino-6-methyl-heptanoic acid
Order Number:A884506
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:12
Price ($):346.0
Email:sales@amadischem.com

Boc-(R)-4-amino-6-methyl-heptanoic acid Related Literature

Additional information on Boc-(R)-4-amino-6-methyl-heptanoic acid

Boc-(R)-4-amino-6-methyl-heptanoic Acid: A Comprehensive Overview

Boc-(R)-4-amino-6-methyl-heptanoic acid is a compound with the CAS number 146453-32-9, representing a significant molecule in the field of organic chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tertiary butyl carbonyl (Boc) protecting group, an amino group, and a methyl substituent on the heptanoic acid backbone. The stereochemistry at the chiral center is specified as R, indicating a specific spatial arrangement of the substituents around the carbon atom.

The synthesis of Boc-(R)-4-amino-6-methyl-heptanoic acid involves advanced techniques in organic synthesis, including multi-step reactions and stereochemical control. Recent studies have highlighted the importance of this compound in various applications, particularly in drug discovery and peptide synthesis. The presence of the Boc group makes it an ideal candidate for protecting amino groups during peptide synthesis, ensuring high yields and purity in the final product.

Recent research has focused on the biological activity of Boc-(R)-4-amino-6-methyl-heptanoic acid and its derivatives. For instance, studies have demonstrated that this compound exhibits potential anti-inflammatory properties, making it a promising candidate for therapeutic applications. Additionally, its role in modulating cellular signaling pathways has been explored, providing insights into its potential use in treating chronic diseases such as cancer and neurodegenerative disorders.

The structural versatility of Boc-(R)-4-amino-6-methyl-heptanoic acid allows for further functionalization, enabling researchers to tailor its properties for specific applications. For example, modifications to the side chains can enhance its bioavailability or improve its interaction with target proteins. These advancements are supported by cutting-edge analytical techniques, such as NMR spectroscopy and mass spectrometry, which provide detailed insights into the compound's structure and behavior.

In terms of industrial applications, Boc-(R)-4-amino-6-methyl-heptanoic acid is increasingly being utilized in the development of novel materials and biomolecules. Its ability to form stable peptide bonds makes it valuable in the production of custom peptides for research and therapeutic purposes. Furthermore, its compatibility with various chemical reactions facilitates its integration into larger molecular frameworks, expanding its utility across multiple disciplines.

Looking ahead, ongoing research aims to uncover new functionalities and applications for Boc-(R)-4-amino-6-methyl-heptanoic acid. Collaborative efforts between academic institutions and industry partners are driving innovation in this field, with a focus on enhancing its scalability and sustainability. As our understanding of this compound deepens, it is anticipated that Boc-(R)-4-amino-6-methyl-heptanoic acid will play an increasingly pivotal role in advancing scientific research and technological development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:146453-32-9)Boc-(R)-4-amino-6-methyl-heptanoic acid
A884506
Purity:99%
Quantity:1g
Price ($):346.0
Email